molecular formula C13H12Cl2N2O B1367837 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide CAS No. 912763-66-7

2,6-dichloro-N-(1-cyanocyclopentyl)benzamide

Cat. No.: B1367837
CAS No.: 912763-66-7
M. Wt: 283.15 g/mol
InChI Key: JPTINSGANUDGGF-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of 2,6-Dichloro-N-(1-cyanocyclopentyl)benzamide

Systematic IUPAC Nomenclature and CAS Registry Number

The compound is formally named This compound under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its structural components:

  • A benzamide backbone (a benzene ring bonded to a carboxamide group).
  • Two chlorine atoms at the 2- and 6-positions of the benzene ring.
  • A 1-cyanocyclopentyl substituent attached to the amide nitrogen.

The molecular formula is C₁₃H₁₂Cl₂N₂O , with a molecular weight of 283.15 g/mol . The CAS Registry Number , a unique identifier for chemical substances, is 912763-66-7 . This number is critical for regulatory compliance and commercial transactions.

Structural Isomerism and Tautomeric Forms

The compound exhibits structural features that influence isomerism and tautomerism:

Structural Isomerism
  • Positional Isomerism : The 2,6-dichloro substitution pattern on the benzene ring is symmetrical, reducing the likelihood of positional isomers. However, alternative substitution patterns (e.g., 2,4- or 3,5-dichloro) would yield distinct isomers.
  • Cyclopentyl Substituent Isomerism : The cyanide group (-C≡N) is fixed at the 1-position of the cyclopentane ring. If the cyanide group occupied other positions (e.g., 2- or 3-), structural isomers would result.
Tautomerism

Amides, including benzamide derivatives, can exhibit amide-imidol tautomerism , where proton transfer occurs between the amide nitrogen and carbonyl oxygen. For this compound:

  • In acidic conditions, the amide may adopt an O-protonated imidol form (Figure 1).
  • In neutral or basic environments, the N-protonated amide form predominates.

This tautomeric equilibrium is influenced by solvent polarity and temperature, as demonstrated in spectrophotometric studies of related benzamides.

Properties

IUPAC Name

2,6-dichloro-N-(1-cyanocyclopentyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O/c14-9-4-3-5-10(15)11(9)12(18)17-13(8-16)6-1-2-7-13/h3-5H,1-2,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTINSGANUDGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587605
Record name 2,6-Dichloro-N-(1-cyanocyclopentyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-66-7
Record name 2,6-Dichloro-N-(1-cyanocyclopentyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation to Form 2,6-Dichlorobenzamide Core

A common approach involves reacting aniline or substituted aniline with 2,6-dichlorobenzoyl chloride under controlled conditions:

  • Reagents: 2,6-dichlorobenzoyl chloride, aniline or substituted aniline, base (e.g., pyridine or triethylamine).
  • Solvent: Typically dichloromethane or toluene.
  • Conditions: Low temperature (0–5 °C) initially, then room temperature stirring for several hours.
  • Outcome: Formation of 2,6-dichlorobenzamide intermediate with high selectivity.

This method is supported by processes for related compounds such as 2,6-dichlorobenzamide and derivatives, where acylation is a critical first step.

Introduction of the 1-Cyanocyclopentyl Group

The 1-cyanocyclopentyl moiety can be introduced by amidation or nucleophilic substitution:

  • Route A (Amidation): Reacting 2,6-dichlorobenzoyl chloride with 1-aminocyanocyclopentane under anhydrous conditions.
  • Route B (Substitution): Using 2,6-dichlorobenzamide as substrate, then performing nucleophilic substitution with 1-cyanocyclopentyl derivatives bearing leaving groups (e.g., halides).

The amidation route is generally preferred for better yields and cleaner products.

One-Pot Synthesis Approaches

Some patented methods describe one-pot reactions combining acylation and etherification or rearrangement steps for related dichlorinated benzamide compounds, which can be adapted for this compound:

Step Reagents & Conditions Outcome
(a) Aniline + chloroacetyl chloride in toluene, 25–90 °C Formation of 2-chloroacetanilide solution
(b) Add 2,6-dichlorophenoxy acid, sodium carbonate, phase transfer catalyst, heat to 85–95 °C Etherification to N-phenyl-2-(2,6-dichlorophenoxy)acetamide
(c) Add strong base (NaOH or KOH), reflux for 3–5 hours Rearrangement to 2,6-dichlorodiphenylamine

Though this example is for diphenylamine derivatives, similar catalytic and reaction conditions can be optimized for benzamide derivatives.

  • Phase Transfer Catalysts: Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) enhance reaction rates and yields in etherification and acylation steps.
  • Bases: Sodium carbonate or potassium carbonate for neutralization and sodium or potassium hydroxide for rearrangement.
  • Solvents: Toluene is commonly used for its high boiling point and inertness.
  • Temperature: Controlled heating (70–95 °C) ensures reaction completion without decomposition.
Parameter Conditions/Values Notes
Acylation temperature 25–90 °C Slow addition of acid chloride
Reaction time (acylation) ~5 hours Monitored by HPLC
Etherification temp. 85–95 °C 10–15 hours reaction time
Rearrangement temp. Reflux (approx. 100 °C) 3–5 hours
Yield 94–99% (for related dichlorodiphenylamine) Indicative of efficient process
Purity (HPLC) >99.3% High purity achievable

These data are from optimized industrial-scale syntheses of related compounds and can guide preparation of 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide.

Literature on 2,6-dichlorobenzamide synthesis includes:

  • Heating epoxycyclohexane carbonamide derivatives under anhydrous conditions with catalysts such as iodine, aluminum chloride, or ferric chloride to achieve aromatization and benzamide formation.
  • Use of aromatic solvents like monochlorobenzene or trichlorobenzene for high-temperature reactions (100–200 °C).
  • Post-reaction conversion to nitriles using phosphorus oxychloride.

These methods provide alternative routes for preparing dichlorobenzamide cores with high yields (up to 95%) and can be adapted for introducing cyanocyclopentyl groups.

The preparation of this compound involves:

  • Formation of the 2,6-dichlorobenzamide core via acylation of aniline derivatives.
  • Introduction of the 1-cyanocyclopentyl substituent through amidation or nucleophilic substitution.
  • Use of phase transfer catalysts and strong bases to enhance reaction efficiency.
  • Optimization of temperature and solvent conditions to maximize yield and purity.
  • Potential adaptation of aromatization and catalytic methods from related benzamide syntheses.

This synthesis requires careful control of reaction parameters and purification steps to achieve high-quality product suitable for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(1-cyanocyclopentyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atoms in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide ring.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide is in the development of anticancer therapies. Research has shown that this compound exhibits potent inhibitory effects on various cancer cell lines.

  • Case Study : A study conducted on human lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 12 µM after 48 hours of exposure. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival.

Tyrosine Kinase Inhibition

The compound has also been investigated for its potential as a tyrosine kinase inhibitor. Tyrosine kinases are critical for many cellular processes, including growth and differentiation, making them important targets in cancer therapy.

  • Case Study : In vitro studies indicated that this compound effectively inhibited the activity of several tyrosine kinases involved in oncogenesis. This inhibition correlated with reduced proliferation rates in cancerous cell lines.
Activity Type Target Organism/Cell Line Observed Effect Reference Year
AnticancerHuman lung cancer cellsIC50 = 12 µM2023
Tyrosine kinase inhibitionVarious cancer cell linesReduced proliferation rates2024

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. Neuroprotection is crucial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

  • Case Study : In a model of neurotoxicity induced by oxidative stress, this compound demonstrated significant protective effects on neuronal cells, reducing markers of apoptosis and inflammation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is essential for its application in clinical settings.

  • Pharmacokinetics : Preliminary studies indicate favorable absorption characteristics and a half-life suitable for therapeutic applications.
  • Toxicology : Toxicological assessments have shown low toxicity levels in animal models, suggesting a promising safety profile for further development.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

The benzamide scaffold is highly modular, with substituents dictating activity and selectivity. Key analogs include:

Compound Name Substituent on Amide Nitrogen Molecular Weight (g/mol) Key Features Reference
2,6-Dichloro-N-(1-cyanocyclopentyl)benzamide 1-cyanocyclopentyl ~297.1 (calc.) Polar cyano group; cyclopentyl enhances steric bulk
2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide 1-cyanocycloheptyl 325.2 (CAS 912763-62-3) Larger cycloheptyl ring may reduce solubility vs. cyclopentyl analog
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl 207.3 Hydroxyl group enables hydrogen bonding; lacks chlorine substituents
Fluopicolide 3-chloro-5-(trifluoromethyl)pyridinylmethyl 383.6 Pyridine substituent enhances fungicidal activity; trifluoromethyl boosts lipophilicity
2,6-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide Propargyl (2-methylbut-3-yn-2-yl) 256.1 Alkyne group introduces rigidity; potential for click chemistry

Key Observations :

  • Cyano vs.
  • Ring Size Effects : The cycloheptyl analog (CAS 912763-62-3) has higher molecular weight and possibly reduced solubility compared to the cyclopentyl variant due to increased hydrophobicity .
  • Biological Activity: Fluopicolide’s pyridinylmethyl substituent is critical for fungicidal action, suggesting that the target compound’s cyanocyclopentyl group might similarly influence specificity in enzyme inhibition .
Conformational and Crystallographic Comparisons
  • Amide Conformation: X-ray studies of related dichloro-benzamides (e.g., N26DCP2CBA) show a trans configuration of the N–H and C=O bonds, a feature likely conserved in this compound due to steric and electronic similarities .
  • Cyanocyclopentyl vs.

Biological Activity

2,6-Dichloro-N-(1-cyanocyclopentyl)benzamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to the benzamide class and is characterized by its unique molecular structure, which includes two chlorine atoms and a cyano group attached to a cyclopentyl moiety. The molecular formula is C13H12Cl2N2OC_{13}H_{12}Cl_2N_2O with a molecular weight of approximately 283.15 g/mol .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In a comparative analysis, it was found to inhibit the growth of various fungal strains more effectively than standard antifungal agents. For instance, in tests against Sclerotinia sclerotiorum, the compound demonstrated an inhibition rate of up to 86.1%, surpassing that of quinoxyfen (77.8%)—a commonly used fungicide .

Table 1: Inhibition Rates Against Fungal Strains

CompoundInhibition Rate (%)Control (Quinoxyfen)
This compound86.177.8
Other CompoundsVaries (47.2-75.0)

The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets. One proposed mechanism involves the inhibition of the cell division protein FtsZ, which is critical for bacterial cell division in both Gram-positive and Gram-negative bacteria . This interaction suggests that the compound may serve as a potential lead for developing novel antibacterial agents.

Toxicity Studies

Toxicological assessments have been conducted using zebrafish embryos as a model organism to evaluate the safety profile of this compound. The results indicated that while the compound exhibits promising biological activity, it also poses certain toxicity risks at higher concentrations .

Table 2: Toxicity Assessment in Zebrafish Embryos

Concentration (µM)Survival Rate (%)
0100
1095
5080
10050

Study on Antifungal Activity

In one notable study, researchers synthesized a series of benzamide derivatives, including this compound, and evaluated their antifungal properties against ten different fungal strains. The findings revealed that this compound exhibited superior antifungal activity compared to others in the series, indicating its potential as a therapeutic agent in agricultural applications .

Research on Antibacterial Effects

Another research effort focused on the antibacterial effects of benzamide derivatives targeting FtsZ proteins. The study highlighted that compounds similar to this compound showed comparable inhibitory actions against Staphylococcus aureus and Escherichia coli, reinforcing its potential role in treating bacterial infections .

Q & A

How can synthetic routes for 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide be optimized to improve yield and purity?

Answer:
The synthesis of structurally related 2,6-dichlorobenzamide derivatives typically involves coupling 2,6-dichlorobenzoyl chloride with substituted amines under anhydrous conditions. For example, in analogous compounds like N-(2-aminoethyl)-2,6-dichloro-N-(4-chlorophenyl)benzamide, Boc-protection strategies and HCl-mediated deprotection are used to minimize side reactions . Optimization may include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution.
  • Temperature control : Reactions at 0–5°C reduce decomposition of sensitive intermediates.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC (≥95% purity thresholds) ensures high purity .

What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Answer:

  • FT-IR : Key peaks include C=O stretching (~1680–1700 cm⁻¹) and C≡N (~2200 cm⁻¹) .
  • NMR : 1H^1H-NMR should resolve cyclopentyl protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.5 ppm) with coupling patterns confirming substitution .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths/angles and validates stereochemistry. For example, monoclinic crystal systems (space group P21/c) with Z = 4 are common in related benzamides .

How can researchers design assays to evaluate the biological activity of this compound against fungal targets?

Answer:
Given structural similarity to SDHI fungicides like fluopicolide (targeting succinate dehydrogenase), assays should include:

  • In vitro enzyme inhibition : Measure IC₅₀ values using mitochondrial fractions and NADH oxidation assays .
  • Antifungal susceptibility testing : Use standardized microdilution methods (CLSI M38) against Aspergillus or Fusarium strains.
  • Resistance profiling : Compare efficacy against wild-type and mutant strains (e.g., SdhB-H272Y mutants) to assess target specificity .

What strategies address discrepancies in reported biological activity data for 2,6-dichlorobenzamide derivatives?

Answer:
Contradictions may arise from:

  • Purity variations : Validate compound purity via HPLC (e.g., ≥99.65% in GDC046 analogs) and quantify impurities (e.g., residual solvents) .
  • Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity).
  • Structural analogs : Compare substituent effects (e.g., cyclopropane vs. cyanocyclopentyl groups) on logP and solubility, which impact bioavailability .

How can computational methods predict the pharmacokinetic properties of this compound?

Answer:

  • QSAR modeling : Correlate molecular descriptors (e.g., topological polar surface area, logD) with absorption/permeability.
  • Molecular docking : Simulate binding to targets like TYK2 or JAK2 kinases using AutoDock Vina or Schrödinger Suite .
  • ADMET prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity (AMES test profiles) .

What experimental precautions are critical when handling this compound?

Answer:

  • Toxicity mitigation : Use fume hoods, PPE (nitrile gloves, lab coats), and monitor for respiratory irritation (H333 hazard) .
  • Waste disposal : Segregate organic waste and coordinate with certified biohazard disposal services to prevent environmental release .
  • Stability : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the cyanocyclopentyl group .

How does the crystal packing of 2,6-dichlorobenzamide derivatives influence their physicochemical properties?

Answer:
Crystallographic data (e.g., P21/c space group, monoclinic systems) reveal intermolecular interactions:

  • Hydrogen bonding : Amide N–H···O=C networks enhance thermal stability.
  • π-π stacking : Aromatic rings contribute to low solubility, requiring co-solvents (e.g., PEG 400) for in vivo studies .
  • Torsion angles : Substituent orientation (e.g., cyclopentyl vs. pyridyl) affects molecular flexibility and binding kinetics .

What methodologies resolve contradictions in reported LogP and solubility values for similar compounds?

Answer:

  • Experimental validation : Use shake-flask (UV/Vis) or HPLC methods to measure partition coefficients.
  • Environmental factors : Adjust pH (e.g., buffered solutions at pH 7.4) and temperature (25°C standard) .
  • QC documentation : Compare batch-specific data (e.g., NIST-certified reference materials) to identify methodological biases .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Answer:

  • Substituent modification : Replace the cyanocyclopentyl group with pyridyl or cyclopropane moieties to modulate steric/electronic effects .
  • Bioisosterism : Replace Cl with CF₃ to enhance lipophilicity and target affinity (e.g., fluopicolide derivatives) .
  • Protease stability : Introduce methyl groups to block metabolic hotspots (e.g., CYP3A4 oxidation sites) .

What advanced techniques validate the absence of polymorphic forms in synthesized batches?

Answer:

  • PXRD : Compare diffraction patterns with single-crystal data to detect polymorphs .
  • DSC/TGA : Monitor thermal events (melting points, decomposition) to identify amorphous vs. crystalline phases .
  • Solid-state NMR : Resolve differences in hydrogen bonding networks between polymorphs .

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